BMDB HCl
Overview
Description
BMDB (hydrochloride) is an analytical reference standard categorized as a cathinone . It is intended for research and forensic applications .
Synthesis Analysis
BMDB (hydrochloride) is a crystalline solid with a molecular formula of C18H19NO3 • HCl and a formula weight of 333.8 . The solubility of BMDB (hydrochloride) in various solvents is as follows: DMF: 5mg/mL, DMF:PBS (pH 7.2) (1:7): 0.13mg/mL, DMSO: 5mg/mL, Ethanol: 3mg/mL .Molecular Structure Analysis
The formal name of BMDB (hydrochloride) is 1- (1,3-benzodioxol-5-yl)-2- [ (phenylmethyl)amino]-1-butanone, monohydrochloride . The InChi Code is InChI=1S/C18H19NO3.ClH/c1-2-15 (19-11-13-6-4-3-5-7-13)18 (20)14-8-9-16-17 (10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H .Physical And Chemical Properties Analysis
BMDB (hydrochloride) is a crystalline solid with a molecular formula of C18H19NO3 • HCl and a formula weight of 333.8 . The solubility of BMDB (hydrochloride) in various solvents is as follows: DMF: 5mg/mL, DMF:PBS (pH 7.2) (1:7): 0.13mg/mL, DMSO: 5mg/mL, Ethanol: 3mg/mL .Scientific Research Applications
Bone Mineral Density (BMD) and Clinical Medicine
- BMD and T-score are critical in identifying and treating osteoporosis and validating efficacy for various treatment regimens. However, BMD is sometimes the wrong measure in clinical bone research due to its indirect relation to research questions and potential for misleading results (Heaney, 2005).
Benchmark Dose (BMD) Modeling in Risk Assessment
- BMD modeling is a state-of-the-art method for risk assessment, considering all data from an experiment and providing consistency and better accounting for statistical uncertainties. There are disagreements in specific modeling aspects, which impact the final BMD Lower Confidence Limit (BMDL) (Haber et al., 2018).
Genetic Factors Affecting BMD
- A large-scale meta-analysis identified 20 BMD loci of significance, 13 of which were not previously associated with BMD. These loci are involved in signaling pathways relevant to bone metabolism, highlighting the complex genetic architecture underlying osteoporosis and BMD variation (Rivadeneira et al., 2009).
BMD Methodology in Product Development
- BMD methodology is a statistical tool for quantitative risk assessment in food science for product development and sensory research. It helps determine appropriate ingredient changes in products and assesses the risk of negative sensory effects (Kuesten & Bi, 2015).
BMD in Postmenopausal Patients
- A study on postmenopausal patients with systemic lupus erythematosus receiving long-term glucocorticoids showed a high prevalence of osteoporosis, particularly at the spine. The study underscores the need for active intervention and further research on the protective role of certain medications (Mok et al., 2005).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of BMDB Hydrochloride are not well-documented in the literature. As a cathinone, it is likely to interact with various enzymes, proteins, and other biomolecules. Cathinones are known to interact with monoamine transporters, particularly the dopamine transporter, and inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Molecular Mechanism
Based on its classification as a cathinone, it is likely to exert its effects at the molecular level through binding interactions with monoamine transporters, potentially leading to changes in neurotransmitter levels and subsequent alterations in gene expression .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-15(19-11-13-6-4-3-5-7-13)18(20)14-8-9-16-17(10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXPEUAMMQTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342535 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1823865-05-9 | |
Record name | Bmdb (hydrochloride) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823865059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMDB (hydrochloride) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9KJ4N9PLH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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